molecular formula C18H14FN5OS2 B11241180 N-(2-fluorophenyl)-2-{[4-(1H-pyrrol-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

N-(2-fluorophenyl)-2-{[4-(1H-pyrrol-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B11241180
M. Wt: 399.5 g/mol
InChI Key: XRRVJWCPLKBXHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-fluorophenyl)-2-{[4-(1H-pyrrol-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a triazole-based derivative characterized by a 1,2,4-triazole core substituted with a 1H-pyrrol-1-yl group at position 4, a thiophen-2-yl moiety at position 5, and a sulfanyl-linked acetamide group bearing a 2-fluorophenyl substituent. This structural framework is associated with diverse biological activities, including kinase modulation and antimicrobial properties, as inferred from structurally related compounds .

Properties

Molecular Formula

C18H14FN5OS2

Molecular Weight

399.5 g/mol

IUPAC Name

N-(2-fluorophenyl)-2-[(4-pyrrol-1-yl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide

InChI

InChI=1S/C18H14FN5OS2/c19-13-6-1-2-7-14(13)20-16(25)12-27-18-22-21-17(15-8-5-11-26-15)24(18)23-9-3-4-10-23/h1-11H,12H2,(H,20,25)

InChI Key

XRRVJWCPLKBXHI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)CSC2=NN=C(N2N3C=CC=C3)C4=CC=CS4)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-fluorophenyl)-2-{[4-(1H-pyrrol-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds such as 2-fluoroaniline, pyrrole, and thiophene derivatives. These intermediates are then subjected to various coupling reactions, cyclization, and functional group transformations under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(2-fluorophenyl)-2-{[4-(1H-pyrrol-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: Conversion of sulfanyl groups to sulfoxides or sulfones.

    Reduction: Reduction of triazole or pyrrole rings.

    Substitution: Halogenation, nitration, or alkylation of the aromatic rings.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles like alkyl halides. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, N-(2-fluorophenyl)-2-{[4-(1H-pyrrol-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide may be studied for its potential biological activity, including antimicrobial, antifungal, or anticancer properties.

Medicine

In medicinal chemistry, this compound could be investigated as a potential drug candidate. Its diverse functional groups may interact with various biological targets, leading to therapeutic effects.

Industry

In industry, this compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(2-fluorophenyl)-2-{[4-(1H-pyrrol-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide would depend on its specific application. For example, in a biological context, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

The compound’s uniqueness lies in its combination of 1H-pyrrol-1-yl , thiophen-2-yl , and 2-fluorophenyl groups. Key comparisons include:

  • VUAA1 (N-(4-ethylphenyl)-2-[(4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl)thio]acetamide) :

    • Replaces pyrrole with pyridine and substitutes ethyl groups on the triazole and phenyl rings.
    • Functions as an insect Orco channel agonist .
    • Demonstrates the impact of pyridine and ethyl groups on receptor specificity.
  • Compound 6l (4-(4-Methoxyphenyl)-3-(thiophen-2-yl)-5-(((5-(trifluoromethyl)furan-2-yl)methyl)thio)-4H-1,2,4-triazole) :

    • Substitutes pyrrole with methoxyphenyl and incorporates a trifluoromethyl-furan moiety.
    • Exhibits 93% yield and potent leukotriene biosynthesis inhibition, highlighting the role of electron-withdrawing groups (e.g., CF₃) in enhancing activity .
  • Compound 9h (N-(4-fluorophenyl)-2-(5-(2-fluorophenyl)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-ylthio)acetamide) :

    • Features dual fluorophenyl groups but lacks the pyrrole ring.
    • Shows a high melting point (217.6°C), suggesting improved crystallinity due to fluorine substituents .
  • 2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide :

    • Shares the thiophen-2-yl group but substitutes pyrrole with ethyl and fluorophenyl with 4-fluorophenyl.
    • Likely exhibits altered pharmacokinetics due to reduced steric bulk compared to the target compound .

Physicochemical Properties

Compound Substituents (Position 4/5) Yield (%) Melting Point (°C) Notable Activity
Target Compound 1H-pyrrol-1-yl / thiophen-2-yl N/A N/A Hypothesized kinase inhibition
VUAA1 Ethyl / 3-pyridinyl N/A N/A Orco agonist
6l 4-Methoxyphenyl / thiophen-2-yl 93 125–128 Leukotriene inhibition
9h 4-Fluorophenyl / 2-fluorophenyl 84.2 217.6 N/A
Compound 54 () Ethoxy / 2-fluorophenyl 86.6 204–206 Cytohesin inhibition

Key Findings and Implications

Structural Flexibility : The 1,2,4-triazole core tolerates diverse substituents, enabling optimization for target selectivity. The pyrrole and thiophene groups in the target compound may enhance binding to hydrophobic enzyme pockets .

Fluorine Effects : Fluorine substituents (e.g., 2-fluorophenyl) improve metabolic stability and bioavailability, as seen in compound 9h .

Activity-Structure Relationships : Electron-withdrawing groups (e.g., CF₃ in 6l) enhance enzymatic inhibition, while bulky substituents (e.g., ethyl in VUAA1) favor receptor modulation .

Further studies should prioritize synthesizing the target compound and evaluating its activity against kinase targets (e.g., GPR-17) and antimicrobial assays to validate hypotheses derived from structural analogs.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.